molecular formula C20H24O4 B14477382 4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one CAS No. 71505-81-2

4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one

Cat. No.: B14477382
CAS No.: 71505-81-2
M. Wt: 328.4 g/mol
InChI Key: JVVFSNSDYQQXJB-UHFFFAOYSA-N
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Description

4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two methoxyphenyl groups and a hydroxy group attached to a hexanone backbone. Its molecular formula is C18H22O4, and it has been studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable ketone in the presence of a base, followed by reduction and hydrolysis steps to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated or methoxylated compounds, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike curcumin and its analogues, this compound has a hexanone backbone, which may contribute to different reactivity and interaction with biological targets .

Properties

CAS No.

71505-81-2

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

4-hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one

InChI

InChI=1S/C20H24O4/c1-23-17-7-3-5-15(13-17)9-11-19(21)20(22)12-10-16-6-4-8-18(14-16)24-2/h3-8,13-14,19,21H,9-12H2,1-2H3

InChI Key

JVVFSNSDYQQXJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC(C(=O)CCC2=CC(=CC=C2)OC)O

Origin of Product

United States

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